N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide group, and a cyclohexenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions, often involving cyclization reactions.
Introduction of the Cyclohexenylmethyl Group: This step may involve alkylation reactions where the cyclohexenylmethyl group is introduced to the thiadiazole ring.
Attachment of the Nitrobenzamide Group: This can be done through amide bond formation reactions, where the nitrobenzamide moiety is coupled to the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound could be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: Similar structure but with a cyclohexylmethyl group instead of a cyclohexenylmethyl group.
N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzamide ring.
Uniqueness
N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to the presence of the cyclohexenylmethyl group, which may confer different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in research to explore new applications and effects.
Properties
IUPAC Name |
N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-15(12-7-4-8-13(10-12)20(22)23)17-16-19-18-14(24-16)9-11-5-2-1-3-6-11/h4-5,7-8,10H,1-3,6,9H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGLMHMRGXFMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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